molecular formula C23H24N4O2 B2899244 N-benzhydryl-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide CAS No. 2034436-07-0

N-benzhydryl-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide

Cat. No.: B2899244
CAS No.: 2034436-07-0
M. Wt: 388.471
InChI Key: KMQVZJQKTPSUPA-UHFFFAOYSA-N
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Description

N-benzhydryl-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide is a chemical compound with the molecular formula C23H24N4O2 and a molecular weight of 388.471 g/mol. This compound has a wide range of potential implications in various fields of research and industry, making it a subject of interest for scientists and researchers.

Preparation Methods

The synthesis of N-benzhydryl-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide involves several steps. The synthetic route typically starts with the preparation of the piperidine ring, followed by the introduction of the benzhydryl and pyrimidin-2-yloxy groups. The reaction conditions often involve the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N-benzhydryl-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has numerous scientific research applications across different fields:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Medicine: Researchers are exploring its potential therapeutic properties, including antimicrobial and antiviral activities.

    Industry: It is used in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of N-benzhydryl-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-benzhydryl-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide can be compared with other similar compounds, such as those containing piperidine or pyrimidine rings. These compounds often share similar chemical properties and reactivity but may differ in their specific applications and biological activities. Some similar compounds include pyridine, quinoline, and pyrazole derivatives .

Properties

IUPAC Name

N-benzhydryl-3-pyrimidin-2-yloxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2/c28-23(27-16-7-13-20(17-27)29-22-24-14-8-15-25-22)26-21(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-6,8-12,14-15,20-21H,7,13,16-17H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMQVZJQKTPSUPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)OC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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